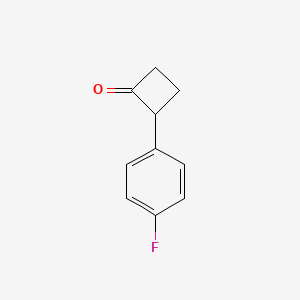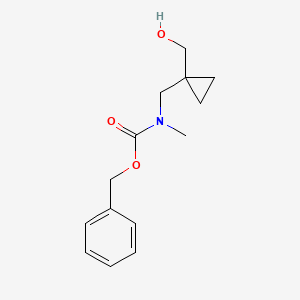
Benzyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylcarbamate is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound contains a benzyl group, a cyclopropyl ring, and a carbamate functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylcarbamate typically involves multiple steps, starting with the preparation of the cyclopropyl ring. One common method is the cyclopropanation of an appropriate alkene using a carbene precursor. The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
The final step involves the formation of the carbamate group. This can be achieved by reacting the hydroxymethylcyclopropyl intermediate with benzyl isocyanate under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropyl ring may also contribute to the compound’s stability and reactivity by providing a rigid and strained structure.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate: Lacks the N-methyl group.
Cyclopropylmethylcarbamate: Lacks the benzyl and hydroxymethyl groups.
N-methylcarbamate: Lacks the cyclopropyl and benzyl groups.
Uniqueness
Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylcarbamate is unique due to its combination of a benzyl group, a cyclopropyl ring, and a carbamate functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H19NO3/c1-15(10-14(11-16)7-8-14)13(17)18-9-12-5-3-2-4-6-12/h2-6,16H,7-11H2,1H3 |
InChI Key |
LQDNPPWLUIIGNS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1(CC1)CO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


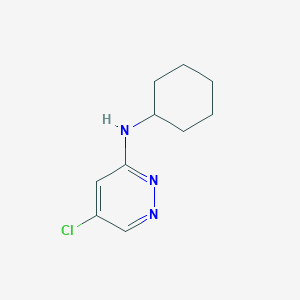
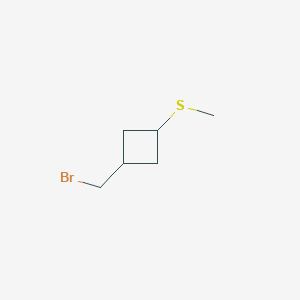
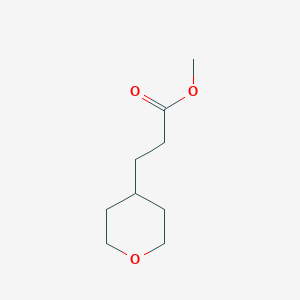
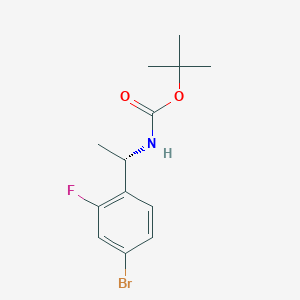
![N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide](/img/structure/B13502426.png)
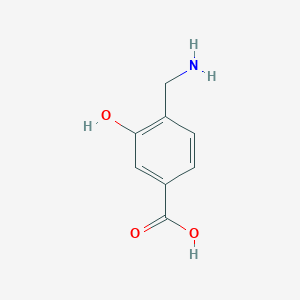
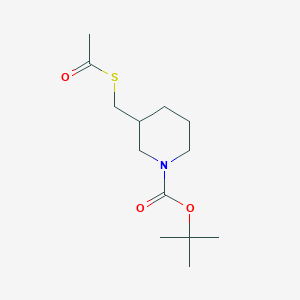
![(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13502440.png)
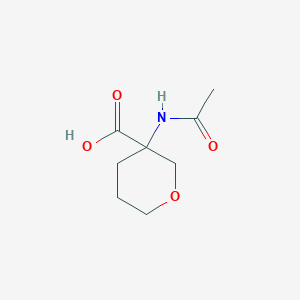

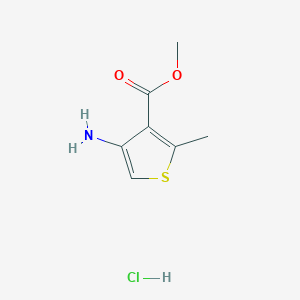
![Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13502468.png)
![4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid](/img/structure/B13502483.png)
